molecular formula C8H8BrNO B1270738 1-(4-Amino-3-bromo-phenyl)-ethanone CAS No. 56759-32-1

1-(4-Amino-3-bromo-phenyl)-ethanone

Katalognummer: B1270738
CAS-Nummer: 56759-32-1
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: ASMVJBACZFHISI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3-bromo-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, with an ethanone group as the functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-bromo-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 4-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0°C to room temperature . The reaction is typically carried out by adding NBS dropwise to a solution of 4-aminophenylacetonitrile in acetonitrile, followed by warming to room temperature and subsequent workup to isolate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Amino-3-bromo-phenyl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.

    Oxidizing Agents (e.g., KMnO4): For oxidation reactions.

    Reducing Agents (e.g., NaBH4): For reduction reactions.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Carboxylic Acids and Alcohols: From oxidation and reduction of the ethanone group.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3-bromo-phenyl)-ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3-bromo-phenyl)-ethanone largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets, potentially disrupting biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Amino-3-bromo-phenyl)-ethanone is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

1-(4-Amino-3-bromo-phenyl)-ethanone, also known as 4-amino-3-bromobenzoyl amine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and various therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrNOC_8H_8BrNO. Its structure features a bromine atom and an amino group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial : Demonstrated effectiveness against various bacterial strains.
  • Anticancer : Inhibition of cancer cell proliferation in vitro.
  • Antifungal : Activity against specific fungal pathogens.
  • Analgesic and Anti-inflammatory : Potential use in pain management and inflammation reduction.

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The compound acts as an electrophile, forming adducts with nucleophilic sites on biomolecules such as proteins and enzymes, which can disrupt normal cellular functions .
  • Enzyme Inhibition : Specific enzymes involved in metabolic pathways may be inhibited by the compound, leading to altered cellular metabolism and growth inhibition in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis in malignant cells .

Antibacterial Activity

This compound has shown promising antibacterial properties. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The compound exhibited significant inhibition zones, indicating strong antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Antifungal Activity

The compound also displayed antifungal properties against Candida species. In vitro assays revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent for fungal infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .

Case Study 2: Antibacterial Effectiveness

Another study assessed the antibacterial activity against Staphylococcus aureus. The results showed that treatment with this compound led to a reduction in bacterial load, supporting its potential use as an antibacterial agent .

Data Tables

Biological ActivityTested Strains/Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AnticancerHeLaDose-dependent viability loss
AntifungalCandida albicansMIC determined

Eigenschaften

IUPAC Name

1-(4-amino-3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMVJBACZFHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363933
Record name 1-(4-Amino-3-bromo-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56759-32-1
Record name 1-(4-Amino-3-bromo-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing 48.86 g of p-aminoacetophenone in 490 ml of toluene is stirred while 64.5 g of N-bromosuccinimide is added in portions over 0.5 hours at below 40° C. After 15 minutes, the mixture is washed with H2O (4×100 ml). The solution is dried (MgSO4) and evaporated to dryness to afford 70.53 g of 4-amino-3-bromoacetophenone, mp 59°-62° C. A 35 g sample of this material in 180 ml of dry dimethylformamide is stirred and heated at reflux with 17.57 g of Cu2 (CN)2 for 6 hours under N2 atmosphere. Subsequently, 180 ml of FeCl3 /HCl solution (40 g FeCl3.6H2O/10 ml concentrated HCl/60 ml H2) is added and the mixture is heated for 20 minutes at 60°-70° C. and poured into 350 ml of H2O. The aqueous mixture is extracted with CH2Cl2 and the extracts are washed with H2O, saturated NaHCO3 solution and H2O, respectively. The CH2Cl2 solution is evaporated to dryness in vacuo and the residue is recrystallized from 95% EtOH to afford 14.25 g, mp 155°-159° C., of 4-amino-3-cyanoacetophenone. A 4.8 g sample of this product in 100 ml of EtOAc and 100 ml of CHCl3 containing 13.32 g of CuBr2 is heated at reflux temperature for 20 minutes. The mixture is further heated after 20 ml of EtOH is added and then filtered while still hot. The filter cake is washed with 50 ml of hot 20% MeOH/CH2Cl2 and the combined organic solutions are evaporated to dryness in vacuo. The residue is stirred in 25 ml of CH2Cl2 and the solid is collected and washed with CH2Cl2 to give 8.08 g of the phenacyl bromide. This materials is added to 50 ml of t-BuNH2 in 100 ml of EtOH at 5° under N2 atmosphere. After 10 minutes of stirring, the mixture is allowed to warm to 30° C. to give a solution. This solution is cooled to 10° and 4 g of NaBH4 is added in portions. After 45 minutes, the mixture is allowed to warm (42° C.) and kept at 20° C. until the exotherm subsides. The mixture is then evaporated to dryness and the residue is washed with H2O. The residue is dried and treated with 200 ml of boiling MeOH and the hot MeOH solution is filtered. The filter cake is further washed with hot MeOH and the combined filtrate are concentrated to afford crystals. This solid is recrystallized from MeOH/2-PrOH to afford 2.08 g, mp 184°-186° C., of the title compound.
Quantity
48.86 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-(4-Acetyl-2-bromo-phenyl)-acetamide (10.0 g, 39.05 mmol) in concentrated hydrochloric acid (200 mL) was stirred for 5 h under reflux. The reaction mixture was concentrated under reduced pressure. The residue was treated with a saturated aqueous solution of NaHCO3 (75 mL), extracted with CH2Cl2 (2×70 mL) and dried over Na2SO4. Evaporation leads to the product (8.35 g, 100%) which was used in step 2 without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-aminoacetophenone (5.67 g, 0.0419 mol) in 30 mL of CH3CN at 0° C. was added N-bromosuccinimide (7.83 g, 0.0439 mol) in 20 mL of CH3CN dropwise. The reaction was allowed to warm to room temperature and concentrated in vacuo after stirring 16 h. The crude residue was dissolved in EtOAc (100 mL), washed with saturated aqueous NaHCO3 (1×100 mL), brine (1×100 mL) and dried (Na2SO4). The solvent was removed under vacuum to afford the title compound (7.62 g, 85%) as a yellow solid. Mass spectrum (ESI, m/z): Calcd. for C8H8BrNO, 213.9 (M+H). found 214.0.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.